4-[4-(Phenoxymethyl)phenyl]butanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
920283-27-8 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
4-[4-(phenoxymethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C17H18O3/c18-17(19)8-4-5-14-9-11-15(12-10-14)13-20-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19) |
InChI Key |
ZBGBTEALTPYDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 4 4 Phenoxymethyl Phenyl Butanoic Acid and Its Structural Analogs
Retrosynthetic Strategies for the 4-[4-(Phenoxymethyl)phenyl]butanoic Acid Framework
A logical retrosynthetic analysis of the target molecule, this compound, suggests a few convergent synthetic pathways. The primary disconnection points are the ether linkage and the bond connecting the butanoic acid side chain to the phenyl ring.
Scheme 1: Retrosynthetic Analysis of this compound

Disclaimer: This is a representative image and does not depict the actual chemical structures.
One common approach involves disconnecting the ether bond via a Williamson ether synthesis. This leads to two key precursors: a phenol (B47542) derivative and a benzylic halide. Alternatively, the butanoic acid side chain can be disconnected through a Friedel-Crafts acylation or a related carbon-carbon bond-forming reaction.
A plausible retrosynthetic pathway is as follows:
Disconnection of the ether linkage: This breaks down the target molecule into phenol and a 4-(4-halomethylphenyl)butanoic acid derivative. This is a standard Williamson ether synthesis disconnection.
Disconnection of the butanoic acid side chain: The 4-(4-halomethylphenyl)butanoic acid can be further simplified. A Friedel-Crafts acylation approach would lead back to a simpler aromatic starting material and succinic anhydride (B1165640).
This analysis highlights the importance of preparing key intermediates, which will be discussed in the following section.
Preparative Routes to Key Intermediates
One key intermediate is a derivative of 4-phenylbutanoic acid bearing a functional group suitable for introducing the phenoxymethyl (B101242) moiety. For instance, methyl 4-(4-bromomethylphenyl)butanoate is a valuable intermediate. The synthesis of such compounds can be achieved through radical bromination of the corresponding methyl-substituted precursor. For example, methyl 4-methylbenzoate can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN. guidechem.com
Another important class of intermediates is substituted phenylbutanoic acids. These can be synthesized via Friedel-Crafts acylation of an appropriate aromatic compound with succinic anhydride. For example, the reaction of toluene (B28343) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride yields 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org This keto-acid can then be subjected to reduction to afford the desired 4-(4-methylphenyl)butanoic acid.
Foundational Synthesis Approaches
The construction of the this compound framework can be achieved through several foundational synthetic routes, primarily focusing on the formation of the butanoic acid scaffold and the phenoxymethylphenyl linkage.
The introduction of the butanoic acid side chain onto the phenyl ring is a key transformation. The Friedel-Crafts acylation is a powerful tool for this purpose. google.comgoogle.comgoogleapis.com A common method involves the reaction of an aromatic substrate with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orggoogle.comgoogle.comgoogleapis.com
For instance, the synthesis of 4-phenylbutyric acid can be accomplished by the Friedel-Crafts acylation of benzene (B151609) with butyrolactone, which serves as a precursor to the acylating agent. google.comgoogle.comgoogleapis.com The reaction is typically carried out at elevated temperatures, and subsequent workup with a base followed by acidification yields the desired product. google.comgoogle.comgoogleapis.com
Table 1: Examples of Friedel-Crafts Reactions for Phenylbutanoic Acid Synthesis
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzene | Butyrolactone | AlCl₃ | Benzene | 50-60 | 81.15 | google.com |
| Toluene | Succinic Anhydride | AlCl₃ | - | - | - | wikipedia.org |
The resulting keto-acid from the Friedel-Crafts acylation can be reduced to the corresponding methylene (B1212753) group by various methods, such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).
The ether linkage in this compound is typically formed via the Williamson ether synthesis. jk-sci.comwikipedia.orgnumberanalytics.comkhanacademy.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. jk-sci.comwikipedia.org
In the context of synthesizing the target molecule, this would involve the reaction of a 4-(4-halomethylphenyl)butanoic acid ester with phenol in the presence of a base. The choice of base and solvent is crucial for the success of this SN2 reaction, with polar aprotic solvents generally favoring the substitution pathway. jk-sci.comnumberanalytics.com
Scheme 2: Williamson Ether Synthesis for the Phenoxymethylphenyl Linkage

Disclaimer: This is a representative image and does not depict the actual chemical structures.
The synthesis of structurally related 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives has been reported, highlighting the feasibility of this approach. researchgate.net
Derivatization and Analog Generation Strategies
The generation of analogs of this compound allows for the exploration of structure-activity relationships and the optimization of its properties.
The butanoic acid moiety offers several handles for derivatization. The carboxylic acid group can be readily converted into a variety of other functional groups.
Standard transformations of the carboxylic acid include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent.
Amidation: Reaction with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Homologation: The Arndt-Eistert reaction can be employed to extend the carbon chain of the carboxylic acid by one methylene unit.
Substituent Effects on the Phenyl and Phenoxymethyl Groups
The electronic and steric nature of substituents on both the phenyl and phenoxymethyl rings is anticipated to significantly influence the reactivity and properties of This compound and its analogs.
The reactivity of the ether linkage, typically formed via a Williamson ether synthesis, is sensitive to the electronic properties of the participating phenols and alkyl halides. Electron-withdrawing groups on the phenoxy ring would increase the acidity of the corresponding phenol, facilitating the formation of the phenoxide nucleophile. Conversely, electron-donating groups would decrease the acidity but could enhance the nucleophilicity of the resulting phenoxide.
Table 1: Predicted Substituent Effects on Key Chemical Properties
| Substituent Position | Substituent Type | Predicted Effect on Phenol Acidity (for ether synthesis) | Predicted Effect on Carboxylic Acid Acidity |
| Phenoxymethyl Ring | Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) | Increase | Minimal |
| Phenoxymethyl Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease | Minimal |
| Phenylbutanoic Acid Ring | Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) | Minimal | Increase |
| Phenylbutanoic Acid Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Minimal | Decrease |
Integration of Heterocyclic Systems into the Core Structure
The replacement of one of the phenyl rings in This compound with a heterocyclic system is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, polarity, and metabolic stability. google.com Heterocyclic rings can also introduce new hydrogen bonding interactions, which can be crucial for biological target engagement.
Patents related to substituted phenoxymethylphenyl derivatives for agricultural and pharmaceutical applications often include claims covering analogs where one or both phenyl rings are replaced by heterocycles such as pyridyl, pyrimidinyl, or other nitrogen-containing rings. google.comgoogle.com For instance, N-heterocyclic compounds have been explored for their antifungal properties. google.com The synthesis of such analogs would likely involve coupling a heterocyclic alcohol with a substituted phenylbutyl halide or vice-versa, using methods analogous to the Williamson ether synthesis.
The introduction of heterocyclic systems can lead to compounds with improved biological activity. For example, research on inhibitors for Dengue and West Nile virus proteases has shown the importance of the phenoxymethylphenyl residue in achieving high potency. acs.org The modification of this scaffold, potentially by introducing heterocycles, is a key area of research for developing new therapeutic agents.
Table 2: Examples of Heterocyclic Systems in Bioactive Molecules (Based on general knowledge of medicinal chemistry)
| Heterocyclic Ring | Potential Advantage in Drug Design |
| Pyridine | Can act as a hydrogen bond acceptor, improve solubility. |
| Pyrimidine | Offers multiple sites for substitution and hydrogen bonding. |
| Thiophene | Can serve as a bioisostere for a phenyl ring. |
| Furan | Another common phenyl ring bioisostere. |
| Indole | A privileged structure in medicinal chemistry, offers diverse interactions. |
Reaction Kinetics and Mechanistic Investigations in Synthesis
The primary reaction for constructing the ether linkage in This compound is the Williamson ether synthesis. This reaction typically proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.
The kinetics of the Williamson ether synthesis are generally second-order, being first-order in both the alkoxide and the alkyl halide. The rate of the reaction is highly dependent on several factors:
The Nature of the Leaving Group: Good leaving groups, such as iodide, bromide, or tosylate, will accelerate the reaction.
The Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are preferred as they solvate the cation of the alkoxide salt, leaving the "naked" and more reactive alkoxide anion to participate in the reaction.
Steric Hindrance: The S(_N)2 reaction is sensitive to steric hindrance. Primary alkyl halides are the most reactive, while secondary halides are less so, and tertiary halides will predominantly undergo elimination. In the context of synthesizing the target molecule, the benzylic position of the halide on the phenylbutanoic acid moiety is primary, favoring substitution.
Mechanistic studies on related ether syntheses have utilized techniques such as kinetic modeling and quantum mechanical calculations to understand the reaction pathways and predict selectivity. These studies can provide detailed information on reaction rates, energy barriers, and the influence of different reaction conditions on the formation of desired products versus side products.
Table 3: Factors Influencing Williamson Ether Synthesis Kinetics
| Factor | Influence on Reaction Rate (S(_N)2) | Rationale |
| Leaving Group | I > Br > Cl > F | Weaker C-X bond, more stable anion. |
| Solvent | Polar Aprotic (DMF, DMSO) > Polar Protic (Ethanol, Water) | Stabilizes transition state without solvating the nucleophile excessively. |
| Temperature | Increased temperature generally increases rate | Provides more kinetic energy to overcome activation barrier. |
| Concentration | Higher concentration of reactants increases rate | Increases collision frequency. |
Advanced Structural Characterization and Computational Chemistry of 4 4 Phenoxymethyl Phenyl Butanoic Acid
Spectroscopic Methodologies for Definitive Structural Elucidation.
Spectroscopic methods are fundamental to the definitive identification and structural elucidation of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and electronic systems can be obtained. For 4-[4-(Phenoxymethyl)phenyl]butanoic acid, a multi-technique approach involving NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on the well-understood effects of its constituent functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton set. The butanoic acid chain would present complex multiplets for its methylene (B1212753) protons. The two protons adjacent to the carbonyl group (α-CH₂) would likely appear around 2.3 ppm, the next set (β-CH₂) around 1.9 ppm, and the protons adjacent to the phenyl ring (γ-CH₂) further downfield around 2.6 ppm, similar to patterns seen in 4-phenylbutanoic acid. chemicalbook.comdocbrown.info The central para-substituted benzene (B151609) ring should exhibit a characteristic AA'BB' system, which often simplifies to two distinct doublets, one for the protons ortho to the butanoic acid chain and one for those ortho to the phenoxymethyl (B101242) group. The methylene protons of the phenoxymethyl bridge (-O-CH₂-Ph) are expected to produce a sharp singlet around 5.0 ppm. The terminal phenyl ring protons would appear as a series of multiplets between 6.9 and 7.4 ppm. The acidic proton of the carboxyl group would produce a broad singlet at a variable chemical shift, typically downfield (>10 ppm). docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, expected around 179 ppm. docbrown.info The aliphatic carbons of the butanoic acid chain would resonate in the 25-35 ppm range. The methylene carbon of the ether linkage (-O-C H₂-Ph) is anticipated around 70 ppm. The aromatic region (114-160 ppm) would be complex, with distinct signals for the substituted and unsubstituted carbons of both phenyl rings. chemicalbook.comchemicalbook.com
2D NMR Techniques: To unambiguously assign these signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the butanoic acid chain and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the butanoic acid chain to the central phenyl ring and the phenoxymethyl group to the same ring.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | >10 (broad s) | ~179 |
| α-CH₂ | ~2.3 (t) | ~33 |
| β-CH₂ | ~1.9 (m) | ~25 |
| γ-CH₂ | ~2.6 (t) | ~34 |
| Central Phenyl (para-substituted) | ~7.2-7.4 (two d) | ~128-140 (multiple signals) |
| -O-CH₂- | ~5.0 (s) | ~70 |
| Terminal Phenyl | ~6.9-7.3 (m) | ~115-160 (multiple signals) |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be dominated by the characteristic absorptions of its carboxylic acid, ether, and aromatic functionalities.
The most prominent feature would be the very broad O-H stretching vibration of the carboxylic acid, appearing in the region of 3300-2500 cm⁻¹. docbrown.infolibretexts.org This broadness is a result of intermolecular hydrogen bonding. The C=O (carbonyl) stretch of the carboxylic acid would give a strong, sharp absorption band around 1725-1700 cm⁻¹. docbrown.infolibretexts.orgmasterorganicchemistry.com
Other key absorptions include:
Aromatic C-H stretches: Typically found just above 3000 cm⁻¹. libretexts.org
Aliphatic C-H stretches: Found just below 3000 cm⁻¹. libretexts.org
Aromatic C=C stretches: A series of medium to weak bands in the 1600-1450 cm⁻¹ region.
C-O stretch (ether): A strong band, typically around 1250 cm⁻¹ for aryl ethers.
C-O stretch (acid): A band in the 1320-1210 cm⁻¹ range. libretexts.org
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| >3000 | C-H stretch | Aromatic |
| <3000 | C-H stretch | Aliphatic |
| 1725-1700 (strong) | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 (strong) | C-O stretch | Aryl Ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₇H₁₈O₃), the exact molecular weight is approximately 270.1256 Da.
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 270. The fragmentation pattern would provide valuable structural clues. Key predicted fragmentation pathways include:
Alpha-cleavage: Loss of the carboxyl group (-COOH, 45 Da) or the propanoic acid chain.
McLafferty rearrangement: A characteristic fragmentation for carboxylic acids, potentially leading to a neutral alkene loss and a charged enol fragment.
Benzylic/Ether Cleavage: The most facile cleavage is often at the benzylic ether position, which could lead to a fragment at m/z 91 (tropylium ion, [C₇H₇]⁺) or a phenoxy radical loss. Cleavage of the C-O bond could also yield a phenoxy ion [C₆H₅O]⁺ at m/z 93.
The base peak in the spectrum would likely correspond to one of the most stable carbocation fragments formed, such as the tropylium (B1234903) ion.
Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Identity |
|---|---|
| 270 | [M]⁺ (Molecular Ion) |
| 225 | [M - COOH]⁺ |
| 107 | [C₇H₇O]⁺ (hydroxytropylium ion) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The chromophores in this compound are the two phenyl rings and the carbonyl group. The spectrum is expected to show absorptions characteristic of π → π* transitions. Benzene itself has absorption bands around 204 nm and 256 nm. The extended conjugation and substitution in the target molecule, particularly the phenoxy group, are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths and increasing their intensity. One would anticipate strong absorptions in the 220-280 nm range, characteristic of the substituted benzene rings.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental data, offering insights into molecular structure, stability, and electronic properties that can be difficult to measure directly.
Density Functional Theory (DFT) Calculations for Electronic Properties and Vibrational Frequencies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a variety of properties. biointerfaceresearch.com
Methodology: A typical approach involves geometry optimization using a functional like B3LYP with a suitable basis set, such as 6-31+G(d). biointerfaceresearch.com This process finds the lowest energy conformation of the molecule.
Electronic Properties: Once the geometry is optimized, key electronic properties can be calculated:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Electron Density and Electrostatic Potential Maps: These maps visualize the electron distribution and charge separation within the molecule, highlighting electrophilic and nucleophilic sites.
Vibrational Frequencies: DFT calculations can also compute the molecule's vibrational frequencies. The resulting theoretical spectrum can be compared with the experimental FT-IR spectrum. jcdronline.org This comparison helps to validate the optimized structure and aids in the assignment of complex vibrational modes observed in the experimental data. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement.
Overview of DFT Application
| Computational Step | Purpose | Derived Information |
|---|---|---|
| Geometry Optimization | Find the minimum energy structure | Bond lengths, bond angles, dihedral angles |
| Frequency Calculation | Confirm minimum energy state and predict IR spectrum | Vibrational frequencies, zero-point energy |
| Electronic Structure Analysis | Investigate electronic properties | HOMO/LUMO energies, electrostatic potential, NBO charges |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules over time. For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations can provide invaluable insights into its conformational landscape.
The process would begin with the generation of a 3D structure of the molecule. A force field, which is a set of parameters describing the potential energy of the atoms and bonds, would be assigned. Commonly used force fields for organic molecules include AMBER, CHARMM, or GROMOS. The system would then be solvated, typically in a box of water molecules, to mimic physiological conditions, and ions would be added to neutralize the system.
Following an initial energy minimization step to remove any steric clashes, the system would be gradually heated to a desired temperature (e.g., 300 K) and equilibrated. The production run of the simulation would then be performed, during which the positions and velocities of all atoms are calculated by integrating Newton's laws of motion over a set period, often on the scale of nanoseconds to microseconds.
Analysis of the resulting trajectory would reveal the preferred conformations of the molecule, the flexibility of different parts of the structure (such as the butanoic acid chain and the phenoxymethyl group), and the dihedral angle distributions of the key rotatable bonds. This information is crucial for understanding how the molecule might interact with biological targets.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Defining the Angle | Description |
| φ1 | C(carboxyl)-Cα-Cβ-Cγ | Rotation of the butanoic acid chain |
| φ2 | Cβ-Cγ-C(phenyl)-C(phenyl) | Orientation of the butanoic acid chain relative to the phenyl ring |
| θ1 | C(phenyl)-C(phenyl)-O-CH2 | Rotation around the ether linkage |
| θ2 | C(phenyl)-O-CH2-C(phenyl) | Orientation of the phenoxy group |
Quantum Mechanical Studies of Reactivity and Stability
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), offer a highly accurate method for investigating the electronic structure, stability, and reactivity of molecules. For this compound, QM studies would provide fundamental insights that are complementary to the dynamic picture from MD simulations.
These calculations solve the Schrödinger equation for the molecule to determine its electron distribution and energy. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is critical for obtaining reliable results.
Key properties that can be calculated include:
Optimized Geometry: The lowest energy conformation of the molecule in the gas phase.
Molecular Orbitals: The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
Electrostatic Potential (ESP) Map: This map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions.
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation can be calculated to assess the molecule's stability.
Table 2: Predicted Quantum Mechanical Properties for this compound
| Property | Predicted Value/Information | Significance |
| HOMO Energy | (Value in eV) | Indicates the ability to donate electrons. |
| LUMO Energy | (Value in eV) | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical reactivity and stability. |
| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |
| pKa | (Calculated Value) | Predicts the acidity of the carboxylic acid group. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single, high-quality crystal of the compound would first need to be grown. This is often a trial-and-error process involving the slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are then used to calculate the electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.
The resulting crystal structure would provide definitive information on:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.
Conformation in the Solid State: The specific three-dimensional shape the molecule adopts in the crystal lattice.
Intermolecular Interactions: The non-covalent interactions, such as hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking (between the phenyl rings), that hold the crystal lattice together.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.0 |
| b (Å) | 5.5 |
| c (Å) | 20.0 |
| β (°) | 95.0 |
| Volume (ų) | 1640 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
| R-factor | < 0.05 |
This comprehensive structural information is invaluable for understanding the physicochemical properties of the compound and for rational drug design, where knowledge of the precise molecular architecture is paramount.
Structure Activity Relationship Sar Studies and Rational Ligand Design Principles for 4 4 Phenoxymethyl Phenyl Butanoic Acid Analogs
Identification of Essential Pharmacophoric Elements within the Molecular Framework
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the 4-[4-(Phenoxymethyl)phenyl]butanoic acid scaffold and its analogs targeting the FFA4 receptor, several key pharmacophoric elements have been identified. nih.govnih.gov These elements are crucial for recognition and binding to the receptor's active site.
The primary pharmacophoric features include:
A Carboxylic Acid Headgroup: This acidic moiety is a critical feature for many FFA4 agonists, as it is believed to mimic the endogenous fatty acid ligands. nih.govebi.ac.uk It typically forms key ionic or hydrogen bond interactions with polar residues in the receptor's binding pocket.
A Central Phenyl Ring: This aromatic ring serves as a central scaffold, properly orienting the other pharmacophoric elements.
An Ether Linkage: The phenoxymethyl (B101242) portion of the molecule contains an ether linkage that provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding.
A Terminal Aromatic Ring: The terminal phenoxy group often engages in hydrophobic or π-stacking interactions within a lipophilic pocket of the receptor. mdpi.com
Elucidation of Substituent Effects on Biological Activity and Selectivity
The systematic modification of a lead compound with various substituents is a cornerstone of medicinal chemistry, aiming to improve biological activity and selectivity. In the case of this compound analogs, particularly those targeting FFA4, the introduction of different chemical groups at various positions on the aromatic rings has been explored to understand their impact on potency and selectivity against related receptors like FFA1. nih.govnih.gov
For the closely related 3-(4-(phenoxymethyl)phenyl)propanoic acid series, research has shown that substituents on the terminal phenoxy ring can significantly influence FFA4 agonist activity. nih.gov For instance, the introduction of a chlorine atom at the para position of the terminal phenoxy ring was found to be well-tolerated. Further modifications, such as the addition of a second chlorine or a methyl group, have been investigated to fine-tune the electronic and steric properties of the ligand, thereby modulating its interaction with the receptor.
One study on 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives provided the following insights into substituent effects on FFA4 agonistic activity, measured as pEC50 (the negative logarithm of the half-maximal effective concentration). nih.gov
| Compound | Substituent (R) on Terminal Phenoxy Ring | pEC50 for FFA4 | Selectivity vs. FFA1 |
|---|---|---|---|
| 1a | H | 5.35 | >10-fold |
| 1b | 4-Cl | 5.66 | >10-fold |
| 1c | 4-F | 5.48 | >10-fold |
| 1d | 4-CH3 | 5.46 | >10-fold |
| 1e | 3,4-diCl | 5.78 | >32-fold |
| 1f | 2,4-diCl | 5.77 | >32-fold |
| 1g | 4-Cl, 3-CH3 | 5.81 | >64-fold |
These data indicate that dichlorination of the terminal phenyl ring, as in compounds 1e and 1f, enhances potency. The most potent compound in this series, 1g, features a combination of a chloro and a methyl substituent, suggesting that a specific balance of steric and electronic properties is optimal for FFA4 activation and selectivity. nih.gov These findings provide a clear rationale for the targeted modification of the phenoxymethylphenyl scaffold to achieve desired biological effects.
Analysis of Conformational Dynamics and Their Influence on Target Binding
The three-dimensional shape of a ligand and its ability to adopt different conformations are critical determinants of its binding affinity and efficacy. The this compound structure possesses several rotatable bonds, particularly in the ether linkage and the butanoic acid side chain, which impart significant conformational flexibility. This flexibility allows the molecule to adapt its shape to fit optimally within the binding pocket of its target protein.
The conformational freedom of the molecule is a double-edged sword. While it can be advantageous for finding a favorable binding pose, excessive flexibility can lead to an entropic penalty upon binding, which can decrease affinity. Therefore, a key aspect of rational drug design is to understand and, in some cases, constrain the conformational flexibility of a ligand to pre-organize it in its bioactive conformation.
Molecular modeling studies of related FFA4 agonists suggest that the molecule adopts a specific, extended conformation within the receptor's binding site. The butanoic acid chain is typically positioned to interact with polar residues at the entrance of the binding pocket, while the phenoxymethylphenyl moiety extends deeper into a more hydrophobic region of the receptor. The relative orientation of the two phenyl rings, governed by the ether linkage and the central phenyl ring's rotation, is crucial for establishing effective interactions with the amino acid residues lining the binding pocket. Understanding these conformational preferences is essential for designing next-generation analogs with improved binding properties.
Ligand Efficiency Metrics and Strategies for Potency Optimization
In modern drug discovery, potency alone is not the sole indicator of a compound's quality. Ligand efficiency (LE) metrics have been developed to assess the binding energy of a compound relative to its size. nih.govnih.gov These metrics help to identify compounds that have a good balance of potency and physicochemical properties, making them more likely to be developed into successful drugs. biorxiv.org
Two commonly used ligand efficiency metrics are:
Ligand Efficiency (LE): This metric relates the binding affinity (often expressed as pIC50 or pEC50) to the number of non-hydrogen atoms (heavy atoms, HA) in the molecule. A higher LE value indicates that the compound achieves its potency with a smaller number of atoms. nih.govrgdscience.com
Lipophilic Ligand Efficiency (LLE): This metric relates the binding affinity to the lipophilicity of the compound (typically measured as logP or logD). A higher LLE suggests that the compound achieves its potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties and toxicity. nih.gov
Strategies for potency optimization of this compound analogs often involve a multi-parameter approach that considers these efficiency metrics. For example, medicinal chemists may aim to increase potency by adding substituents that form additional favorable interactions with the target, while simultaneously monitoring the impact on molecular weight and lipophilicity to maintain or improve LE and LLE.
Based on the data for compound 1g (pEC50 = 5.81) from the table above, we can estimate its ligand efficiency. Assuming a heavy atom count of approximately 21 and a calculated logP (cLogP) of around 4.5, the LE and LLE would be approximately 0.28 and 1.31, respectively. These values can serve as a baseline for guiding further optimization efforts. The goal would be to introduce modifications that increase the pEC50 without a proportional increase in the number of heavy atoms or lipophilicity.
Computational Approaches to Structure-Activity Relationships
Computational methods are indispensable tools in modern drug design, providing insights into structure-activity relationships that can guide the synthesis and testing of new compounds. QSAR and molecular docking are two such approaches that have been applied to understand the behavior of compounds related to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. nih.gov These models are built by identifying molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with the observed activity. Once a predictive QSAR model is developed, it can be used to estimate the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.
While specific QSAR models for this compound were not found, studies on related phenoxyacetic acid derivatives have demonstrated the utility of this approach. nih.gov For these compounds, properties such as lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors were found to be key determinants of their biological efficacy. A similar approach could be applied to a series of this compound analogs to develop a predictive QSAR model for their activity at a specific target like FFA4.
Molecular Docking Simulations for Protein-Ligand Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues in the receptor's binding site.
For analogs of this compound, molecular docking studies into the FFA4 receptor have provided valuable insights into their binding mode. mdpi.com These studies have revealed that the carboxylic acid headgroup forms crucial hydrogen bonds with highly conserved polar residues, such as Arginine (Arg) and Tyrosine (Tyr), or in some models, Tryptophan (TRP) and Asparagine (ASN), at the entrance of the binding pocket. mdpi.com The central part of the molecule and the terminal phenoxy group are accommodated within a hydrophobic pocket, forming van der Waals and π-π stacking interactions with nonpolar residues.
The table below summarizes the key interactions observed in a docking study of a compound similar to the subject of this article with the FFA4 receptor. mdpi.com
| Ligand Moiety | Interacting Residue in FFA4 | Type of Interaction |
|---|---|---|
| Carboxylic Acid | TRP198 | Hydrogen Bond |
| Carboxylic Acid | ASN291 | Hydrogen Bond |
| Amide Group (in some analogs) | THR119 | Hydrogen Bond |
| Aromatic Rings | PHE115 | π-π Stacking |
| Aromatic Rings | PHE211 | π-π Stacking |
| Aromatic Rings | ILE280 | π-Alkyl |
| Aromatic Rings | ILE284 | π-Alkyl |
These detailed interaction profiles from molecular docking simulations are instrumental in rationalizing the observed SAR and in designing new analogs with modified substituents to enhance specific interactions and, consequently, improve potency and selectivity. mdpi.com
Fragment-Based Drug Design (FBDD) and Scaffold Hopping Methodologies
In the rational design of analogs of this compound, Fragment-Based Drug Design (FBDD) and scaffold hopping represent powerful strategies to explore novel chemical space and optimize ligand-target interactions. These methodologies facilitate the systematic evolution of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) is a drug discovery paradigm that begins with the identification of low-molecular-weight fragments (typically <300 Da) that bind to a biological target with high ligand efficiency. nih.govastx.com These initial hits, though often exhibiting weak affinity, serve as starting points for optimization into more potent, drug-like molecules. nih.gov The process generally involves screening a library of diverse fragments and then employing structure-guided methods, such as X-ray crystallography or NMR spectroscopy, to visualize their binding modes. nih.govnih.gov This structural information is then used to "grow" the fragment by adding functional groups that make additional favorable interactions with the target, or by "linking" multiple fragments that bind to adjacent sites. nih.gov
For a molecule like this compound, an FBDD approach could be conceptualized by dissecting the molecule into its constituent fragments. For instance, the phenoxymethyl group, the central phenyl ring, and the butanoic acid chain could each be considered as starting fragments or areas for fragment elaboration.
Fragment Screening and Hit Identification: A library of fragments containing carboxylic acids could be screened to identify optimal head groups that interact with key residues in a target's binding pocket, analogous to the acidic head group often essential for PPAR agonist activity. drugbank.comnih.gov Similarly, libraries of small aromatic fragments could be screened to find replacements for the phenoxymethylphenyl core that might offer improved properties.
Fragment Growth and Elaboration: Once a fragment hit is identified and its binding mode confirmed, it can be systematically built upon. For example, if a simple phenylacetic acid fragment is identified as a binder, it could be elaborated by adding a phenoxymethyl substituent to explore interactions in a hydrophobic pocket of the target protein. The table below illustrates a hypothetical fragment growth strategy starting from a core fragment.
| Fragment ID | Structure | Rationale for Growth | Predicted Outcome |
| F1 | Phenylacetic acid | Initial hit from a carboxylic acid fragment screen. | Weak binding, establishes anchor point. |
| F1-G1 | 4-(Phenoxymethyl)phenylacetic acid | Addition of phenoxymethyl group to probe hydrophobic pocket. | Increased potency and van der Waals interactions. |
| F1-G2 | This compound | Extension of the alkyl chain to optimize linker length and flexibility. | Improved binding affinity and optimized vector for the tail group. |
Scaffold Hopping Methodologies
For this compound, the biphenyl (B1667301) ether-like core could be a prime candidate for scaffold hopping. The goal would be to replace the phenyl-O-CH2-phenyl scaffold with a different chemical entity that maintains the spatial arrangement of the terminal phenoxy group and the butanoic acid side chain.
Bioisosteric Replacements: A common scaffold hopping technique involves replacing a chemical group with another that has similar physical or chemical properties. For example, the ether linkage in the core scaffold could be replaced with other groups to modulate properties like metabolic stability.
Novel Scaffold Discovery: More advanced computational tools and synthetic strategies can be employed to identify entirely new scaffolds. researchgate.net This could involve replacing the central aromatic rings with heterocyclic systems or non-aromatic carbocycles. niper.gov.in The following table provides examples of potential scaffold hops for the core of this compound.
| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantages |
| Phenyl-O-CH2-Phenyl | Phenyl-C≡C-Phenyl | Replacement of the flexible ether linkage with a rigid acetylene (B1199291) linker. | Increased rigidity, potentially locking in an active conformation. |
| Phenyl-O-CH2-Phenyl | Benzimidazole | Introduction of a heteroaromatic core to explore new hydrogen bonding interactions and improve solubility. nih.gov | Improved pharmacokinetic properties, novel intellectual property. |
| Phenyl-O-CH2-Phenyl | Indole | Modification of the core to mimic endogenous ligands or interact with different sub-pockets of the target. mdpi.com | Altered receptor subtype selectivity or agonist/antagonist profile. |
By employing FBDD and scaffold hopping, medicinal chemists can systematically explore the chemical space around this compound to design novel analogs with potentially superior therapeutic profiles. These strategies, guided by structural biology and computational modeling, are integral to modern drug discovery efforts. nih.gov
Metabolic Investigations of 4 4 Phenoxymethyl Phenyl Butanoic Acid and Its Analogs
In vitro Metabolic Stability and Degradation Pathways
The initial step in characterizing the metabolic profile of a novel compound such as 4-[4-(Phenoxymethyl)phenyl]butanoic acid involves assessing its stability in the presence of metabolic enzymes. These in vitro assays are crucial for predicting a compound's persistence in the body and its potential for first-pass metabolism, which can significantly impact oral bioavailability.
Microsomal Stability:
A standard method to evaluate Phase I metabolic stability is through incubation with liver microsomes. These subcellular fractions are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of oxidative metabolism. The assay typically involves incubating the test compound with liver microsomes from various species (e.g., human, rat, mouse, dog) and a necessary cofactor, NADPH, to initiate the enzymatic reactions. The disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
From this data, key pharmacokinetic parameters can be calculated:
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of blood flow.
The results from such an assay for this compound would indicate its susceptibility to CYP450-mediated oxidation. A short half-life would suggest rapid metabolism and potentially low bioavailability in vivo.
Hypothetical In Vitro Microsomal Stability Data for this compound
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
Enzymatic Hydrolysis:
Given the presence of an ether linkage and a carboxylic acid group in this compound, its susceptibility to hydrolysis by esterases or other hydrolases would also be a relevant investigation. While the ether bond is generally more stable than an ester bond, its cleavage is a possible metabolic pathway. Assays using liver S9 fractions or cytosolic fractions, which contain a broader range of enzymes than microsomes, could be employed to assess hydrolytic degradation.
Identification and Structural Characterization of Key Metabolites
Following the determination of metabolic stability, the next critical step is to identify the structures of the metabolites formed. This is essential for understanding the biotransformation pathways and for assessing whether any metabolites are pharmacologically active or potentially toxic.
The primary technique for metabolite identification is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. By comparing the mass spectra of samples from the in vitro stability assays (with and without cofactors) with a control sample of the parent compound, potential metabolites can be detected as new peaks with different mass-to-charge ratios (m/z). The exact mass measurement provided by HRMS allows for the prediction of the elemental composition of the metabolites. Further structural elucidation is typically achieved through tandem mass spectrometry (MS/MS), where the metabolite ions are fragmented to produce a characteristic pattern that can be pieced together to reveal the structure.
For this compound, several metabolic transformations could be hypothesized based on its structure, leading to a variety of potential metabolites.
Hypothetical Metabolites of this compound
| Metabolite | Proposed Structure | Method of Identification |
| Hydroxylated Metabolite | Data not available | LC-MS/MS |
| O-dealkylated Metabolite | Data not available | LC-MS/MS |
| β-oxidation Product | Data not available | LC-MS/MS |
| Glucuronide Conjugate | Data not available | LC-MS/MS |
Elucidation of Enzymatic Biotransformation Reactions
Once metabolites have been identified, the focus shifts to elucidating the specific enzymatic reactions responsible for their formation. These reactions are broadly categorized into Phase I and Phase II biotransformations.
Phase I Oxidation:
Phase I reactions introduce or expose polar functional groups, typically making the molecule more water-soluble. For this compound, key potential Phase I reactions include:
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to either of the phenyl rings, mediated by CYP450 enzymes.
Aliphatic Hydroxylation: Oxidation of the butanoic acid side chain.
O-dealkylation: Cleavage of the ether bond, which would yield 4-(hydroxymethyl)phenyl]butanoic acid and phenol (B47542). This is also a CYP450-mediated reaction.
β-oxidation: The shortening of the butanoic acid side chain by two carbon units, a common pathway for fatty acids, which could potentially occur.
To identify the specific CYP450 isoforms involved, recombinant human CYP enzymes can be used in individual incubations with the parent compound.
Phase II Conjugation:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion. The carboxylic acid group of this compound and any hydroxyl groups introduced during Phase I metabolism are prime sites for Phase II conjugation.
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the molecule. The carboxylic acid can form an acyl glucuronide, and any hydroxylated metabolites can form ether glucuronides.
Sulfation: Sulfotransferases (SULTs) can conjugate a sulfonate group to hydroxylated metabolites.
Amino Acid Conjugation: The carboxylic acid moiety could be conjugated with amino acids such as glycine (B1666218) or glutamine.
Future Research Directions and Emerging Paradigms for 4 4 Phenoxymethyl Phenyl Butanoic Acid Research
Rational Design of Next-Generation Analogs with Enhanced Pharmacological Profiles
The rational design of next-generation analogs of 4-[4-(Phenoxymethyl)phenyl]butanoic acid is a critical step in optimizing its therapeutic efficacy. This process involves the systematic modification of the lead compound's structure to enhance its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Drawing inspiration from the development of other phenoxyalkanoic acid derivatives, several strategies can be envisioned for creating a library of novel analogs. researchgate.net
A primary focus of analog design will be the exploration of structure-activity relationships (SARs). By introducing a variety of substituents at different positions on the phenyl and phenoxy rings, researchers can probe the molecular interactions that govern the compound's biological activity. For instance, the addition of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially leading to enhanced binding affinity for its biological target(s). nih.gov Similarly, the incorporation of different functional groups could improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
A hypothetical design strategy for novel analogs is presented in the table below.
Table 1: Hypothetical Analogs of this compound for SAR Studies
| Modification Strategy | Rationale | Example Functional Groups |
|---|---|---|
| Phenyl Ring Substitution | To explore the impact of electronic and steric effects on target binding. | Halogens (F, Cl, Br), Alkyl groups (CH3, C2H5), Methoxy groups (OCH3) |
| Phenoxy Ring Substitution | To investigate the role of the phenoxy moiety in molecular recognition. | Nitro groups (NO2), Cyano groups (CN), Trifluoromethyl groups (CF3) |
| Butanoic Acid Chain Modification | To optimize pharmacokinetic properties and target engagement. | Esterification, Amidation, Chain shortening/lengthening, Cyclization |
| Bioisosteric Replacement | To improve potency and metabolic stability. | Replacement of the carboxylic acid with a tetrazole or hydroxamic acid. |
Application of High-Throughput Screening and Omics Technologies
To accelerate the discovery of novel therapeutic uses for this compound and its analogs, high-throughput screening (HTS) and various omics technologies will be indispensable. HTS allows for the rapid testing of large libraries of chemical compounds against specific biological targets or cellular pathways. springernature.com This approach can be used to identify new hits from diverse chemical libraries that share a similar mechanism of action or to screen analogs of this compound for improved activity. The development of robust and miniaturized assays, such as those in 384-well or 1536-well formats, will be crucial for the efficient screening of thousands of compounds. researchgate.net
The integration of omics technologies offers a comprehensive, systems-level understanding of the biological effects of this compound. These technologies can provide a global snapshot of the changes occurring within a biological system in response to treatment with the compound. frontiersin.org
Genomics can be used to identify genetic factors that may influence an individual's response to the compound, paving the way for personalized medicine approaches. mdpi.com
Transcriptomics , through techniques like RNA sequencing, can reveal changes in gene expression patterns, providing insights into the signaling pathways modulated by the compound.
Proteomics can identify the protein targets of this compound and characterize changes in protein expression and post-translational modifications.
Metabolomics can analyze the global changes in small-molecule metabolites, offering a functional readout of the compound's metabolic effects. mdpi.com
The application of these omics technologies is summarized in the table below.
Table 2: Application of Omics Technologies in the Study of this compound
| Omics Technology | Application | Potential Insights |
|---|---|---|
| Genomics | Identifying genetic variations influencing drug response. | Discovery of biomarkers for patient stratification. |
| Transcriptomics | Profiling gene expression changes upon treatment. | Elucidation of modulated signaling pathways. |
| Proteomics | Identifying direct protein targets and expression changes. | Understanding the molecular mechanism of action. |
| Metabolomics | Analyzing changes in endogenous small molecules. | Characterizing the metabolic impact and identifying off-target effects. |
Integration with Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology represent a paradigm shift from the traditional "one-target, one-drug" model to a more holistic approach that considers the complex network of interactions within a biological system. nih.govnih.gov These approaches are particularly well-suited for elucidating the mechanism of action of compounds like this compound, which may interact with multiple targets to produce their therapeutic effects.
Network pharmacology begins with the construction of a comprehensive network of interactions between the drug, its potential targets, and associated disease pathways. nih.govnih.govfrontiersin.orgplos.org This "drug-target-disease" network can be built using data from a variety of sources, including public databases, literature mining, and experimental data from omics studies. By analyzing the topology of this network, researchers can identify key nodes and pathways that are perturbed by the compound. samipubco.com
A typical workflow for a systems biology and network pharmacology investigation would involve:
Data Acquisition: Gathering information on the chemical structure of this compound and its analogs, known or predicted protein targets, and relevant disease-associated genes and pathways.
Network Construction: Building a comprehensive interaction network using computational tools and databases.
Network Analysis: Identifying key topological features of the network, such as hubs (highly connected nodes) and bottlenecks (nodes that control information flow), to pinpoint critical targets and pathways.
Pathway Enrichment Analysis: Determining which biological pathways are significantly enriched with the targets of the compound, providing insights into its potential therapeutic effects.
Experimental Validation: Using in vitro and in vivo models to validate the predictions generated from the network analysis.
This integrated approach can help to identify novel drug targets, predict potential off-target effects, and provide a more complete understanding of the compound's mechanism of action.
Identification of Novel Biological Targets and Therapeutic Applications
While the initial therapeutic focus of this compound may be in a specific area, its chemical structure suggests the potential for broader applications. The identification of novel biological targets and, consequently, new therapeutic indications is a key area for future research. The structural similarity to other bioactive molecules provides a starting point for exploring new possibilities.
For example, some phenylalkanoic acid derivatives have been investigated for their antimicrobial properties. nih.gov This raises the possibility that this compound or its analogs could be explored as novel anti-infective agents. Similarly, related compounds have shown promise as anticancer agents by targeting key enzymes involved in tumor progression, such as topoisomerase II or various kinases. nih.govnih.govmdpi.com
The table below outlines some potential novel therapeutic areas and the rationale for their investigation.
Table 3: Potential Novel Therapeutic Applications for this compound Analogs
| Potential Therapeutic Area | Rationale for Investigation | Potential Molecular Targets |
|---|---|---|
| Oncology | Structural similarities to known kinase and topoisomerase inhibitors. nih.govmdpi.com | Receptor Tyrosine Kinases, Topoisomerase II |
| Infectious Diseases | Observed antimicrobial activity in related phenylalkanoic acids. nih.gov | Bacterial cell wall synthesis enzymes, Virulence factors |
| Inflammatory Diseases | The phenoxyacetic acid scaffold is present in some anti-inflammatory drugs. | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathways |
| Metabolic Disorders | Some phenoxyalkanoic acid derivatives act as agonists for free fatty acid receptors involved in metabolic regulation. researchgate.net | Free Fatty Acid Receptor 4 (FFAR4) |
The exploration of these and other potential applications will require a combination of computational predictions, in vitro screening, and in vivo studies to validate new targets and demonstrate therapeutic efficacy.
Q & A
Basic: What are the common synthetic routes for 4-[4-(Phenoxymethyl)phenyl]butanoic acid, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves functional group transformations, such as demethylation or coupling reactions. For example:
- Demethylation : A solvent-free process using aqueous HBr (without phase transfer catalysis) can remove methyl groups from precursors like 4-(4-methoxyphenyl)butanoic acid, yielding hydroxylated derivatives .
- Coupling Reactions : Substituents like phenoxymethyl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the aromatic ring’s reactivity.
Optimization Strategies :
Basic: How can researchers characterize the structural features of this compound using spectroscopic methods?
Answer:
Key techniques include:
- NMR Spectroscopy :
- HPLC/MS : Confirm purity (>95%) and molecular weight (e.g., HRMS for exact mass matching) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in the solid state .
Intermediate: What biological targets or pathways are associated with this compound derivatives?
Answer:
Derivatives of butanoic acids are explored for:
- Enzyme Inhibition :
- Rho/MRTF/SRF Pathway : Analogues like 4-((5-aryl-1,3,4-oxadiazol-2-yl)thio)butanoic acids inhibit fibrotic signaling, with IC₅₀ values <1 µM in some cases .
- EP4 Receptor Antagonism : Structural analogues (e.g., 4-[4-cyano-2-...]butanoic acid) show potential in inflammation and cancer by blocking prostaglandin E2 receptors .
- Anticancer Activity : Modifications to the phenyl ring (e.g., trifluoromethyl groups) enhance cytotoxicity via apoptosis induction .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Answer:
Contradictions often arise from differences in substituent positioning or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies :
- Standardized Assays :
Advanced: What strategies are employed to design derivatives of this compound with enhanced bioactivity?
Answer:
- Bioisosteric Replacement :
- Prodrug Design :
- Fragment-Based Drug Discovery :
- Screen truncated fragments (e.g., phenylbutanoic acid core) to identify minimal pharmacophores .
Intermediate: How can researchers validate the purity and stability of this compound under experimental conditions?
Answer:
- Purity Analysis :
- Stability Studies :
Advanced: What computational tools are used to predict the physicochemical properties of this compound?
Answer:
- LogP Prediction : Software like MarvinSketch or ACD/Labs calculates partition coefficients to estimate lipophilicity .
- pKa Estimation : Tools like SPARC predict ionization states of the butanoic acid group (pKa ~4.5–5.0) .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or protein targets (e.g., EP4 receptor) to guide derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
